
N-(2-(thiophen-3-yl)ethyl)picolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(thiophen-3-yl)ethyl)picolinamide” is a novel quinolone agent bearing a piperazinyl moiety in the 7-position of the quinolone ring . It has been synthesized as part of the search for potential antibacterial agents in the quinolones field .
Synthesis Analysis
The compound was synthesized as a part of a continuing search for potential antibacterial agents in the quinolones field . The synthesis involved the attachment of the N-[2-(thiophen-3-yl)ethyl] group to a piperazine ring, serving as a promising C-7 substituent for piperazinyl quinolone antibacterials .Molecular Structure Analysis
The molecular structure of “this compound” includes a piperazinyl moiety in the 7-position of the quinolone ring . This structure is significant as it has shown promising results in in vitro antibacterial evaluations .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the attachment of the N-[2-(thiophen-3-yl)ethyl] group to a piperazine ring . This reaction has been found to be promising for the synthesis of piperazinyl quinolone antibacterials .科学的研究の応用
1. Metal Complex Formation and Catalysis
N-(2-(thiophen-3-yl)ethyl)picolinamide demonstrates notable interactions with various metals, particularly in forming complexes. For instance, the reaction of similar N-(aryl)picolinamides with iridium leads to N-H and C-H bond activations. These complexes exhibit characteristics like intense MLCT transitions and unique NMR signals, suggesting potential applications in catalysis and organometallic chemistry (Dasgupta, Tadesse, Blake, & Bhattacharya, 2008).
2. Organic Light Emitting Diodes (OLEDs)
Thienylquinoline-based phosphorescent iridium(III) complexes, including derivatives of this compound, are used in the development of red and white OLEDs. These complexes have been shown to significantly enhance the performance and efficiency of OLEDs, highlighting their importance in advanced display and lighting technologies (Tao et al., 2017).
3. Antimicrobial Activities
Certain derivatives of picolinamide, including those similar to this compound, have been found to possess promising antimicrobial properties. These compounds can undergo various chemical reactions to form heterocycles, which are then tested for their biological activity. This highlights the potential of this compound derivatives in pharmaceutical and medical applications (Darwish, 2008).
4. Anticancer Research
Complexes formed with derivatives of picolinamide, including structures similar to this compound, have shown potential in anticancer research. These compounds, particularly when complexed with metals like osmium and ruthenium, exhibit varying degrees of cancer cell cytotoxicity, suggesting their potential use in developing new cancer therapies (van Rijt, Hebden, Amaresekera, Deeth, Clarkson, Parsons, McGowan, & Sadler, 2009).
5. Fluorescence Sensing
Carboxamide ligands related to this compound have been utilized in developing off-on switch fluorescence sensors for metal ions like Hg2+, Zn2+, and Cd2+. This application is crucial in environmental monitoring and bioimaging, where the detection of metal ions is important (Kiani et al., 2020).
作用機序
Target of Action
N-(2-(thiophen-3-yl)ethyl)picolinamide, also known as N-[2-(thiophen-3-yl)ethyl]pyridine-2-carboxamide, is a synthetic compound that has been studied for its potential antibacterial properties . The primary targets of this compound are bacterial topoisomerase II enzymes, specifically DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, making them attractive targets for antibacterial agents.
Mode of Action
The compound interacts with its targets by inhibiting their activity . DNA gyrase and topoisomerase IV are responsible for controlling the topology and conformation of DNA during replication. By inhibiting these enzymes, the compound interferes with bacterial DNA replication, leading to bacterial cell death .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication process. This disruption can lead to the accumulation of supercoiled DNA, DNA breaks, and ultimately cell death . The downstream effects of this disruption can include the cessation of bacterial growth and the death of bacterial cells.
Result of Action
The primary result of the compound’s action is the inhibition of bacterial growth. By disrupting DNA replication, the compound prevents bacteria from proliferating. This can lead to a reduction in the number of bacterial cells and potentially the eradication of a bacterial infection .
特性
IUPAC Name |
N-(2-thiophen-3-ylethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c15-12(11-3-1-2-6-13-11)14-7-4-10-5-8-16-9-10/h1-3,5-6,8-9H,4,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYJYAAVDSEEKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

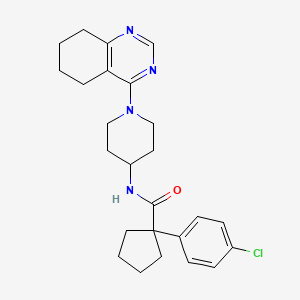
![N-Methyl-N-[[2-(trifluoromethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2830736.png)
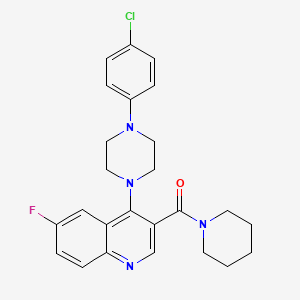
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide](/img/structure/B2830740.png)
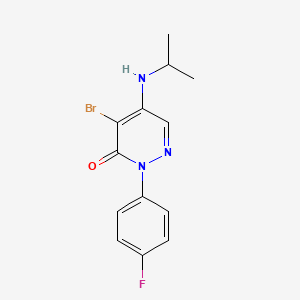
![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2830743.png)
![Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2830745.png)
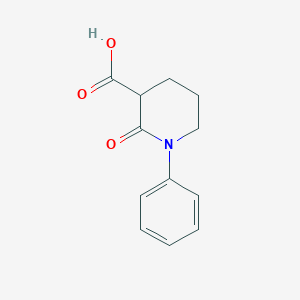
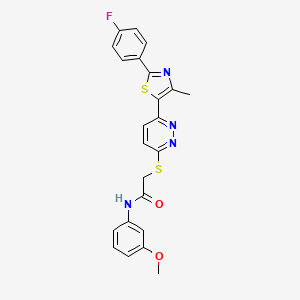
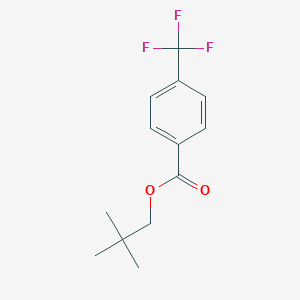
![2-(2-Chlorophenyl)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)ethanone](/img/structure/B2830752.png)

![4-(2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2830755.png)
